Bis(acetonitrile)palladium(II) p-toluenesulfonate
CAS No.: 114757-66-3
Cat. No.: VC2972479
Molecular Formula: C18H20N2O6PdS2
Molecular Weight: 530.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114757-66-3 |
---|---|
Molecular Formula | C18H20N2O6PdS2 |
Molecular Weight | 530.9 g/mol |
IUPAC Name | acetonitrile;4-methylbenzenesulfonate;palladium(2+) |
Standard InChI | InChI=1S/2C7H8O3S.2C2H3N.Pd/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-2-3;/h2*2-5H,1H3,(H,8,9,10);2*1H3;/q;;;;+2/p-2 |
Standard InChI Key | WNIFAQUPBJRCNL-UHFFFAOYSA-L |
SMILES | CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Pd+2] |
Canonical SMILES | CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Pd+2] |
Introduction
Bis(acetonitrile)palladium(II) p-toluenesulfonate is an organometallic compound with the chemical formula C₁₈H₂₀N₂O₆S₂Pd. It is a palladium complex where palladium is in the +2 oxidation state, coordinated with two acetonitrile molecules and two p-toluenesulfonate ions. This compound appears as a yellow solid and is soluble in organic solvents such as acetonitrile and methylene chloride .
Molecular Formula and Weight
Hazard Information
Synthesis Methods
The synthesis of Bis(acetonitrile)palladium(II) p-toluenesulfonate typically involves the reaction of palladium acetate with p-toluenesulfonic acid in acetonitrile. The process results in the formation of a pale yellow precipitate, which can be purified through recrystallization.
Catalytic Applications
This compound is known for its catalytic activity in various organic synthesis reactions, including:
-
Oxidation Reactions: Catalyzing the oxidation of olefins.
-
Substitution Reactions: Facilitating C-C and C-N bond formation.
-
Carbonylation Reactions: Catalyzing the carbonylation of olefins.
Common reagents used in these reactions include aryl boronic acids, olefins, and various oxidizing agents. The reactions are typically carried out in organic solvents under inert conditions to prevent degradation of the catalyst.
Scientific Research Applications
Bis(acetonitrile)palladium(II) p-toluenesulfonate has a wide range of applications in scientific research:
-
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of C-C and C-N bonds.
-
Biology: Employed in the synthesis of biologically active molecules.
-
Medicine: Utilized in the development of pharmaceutical intermediates.
-
Industry: Applied in thin film deposition, industrial chemistry, and LED manufacturing.
Biological Activity
Recent studies have highlighted the potential biological activities of Bis(acetonitrile)palladium(II) p-toluenesulfonate, including:
-
Anticancer Activity: Palladium complexes have shown significant cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: Demonstrated antibacterial efficacy, particularly against Pseudomonas aeruginosa.
Comparison with Similar Compounds
Compound | Molecular Formula | Molecular Weight | Solubility |
---|---|---|---|
Bis(acetonitrile)palladium(II) p-toluenesulfonate | C₁₈H₂₀N₂O₆S₂Pd | 530.91 g/mol | Organic solvents |
Bis(acetonitrile)palladium(II) Dichloride | C₄H₆Cl₂N₂Pd | 259.43 g/mol | Organic solvents |
Palladium(II)chloro-bis(acetonitrile) | C₄H₆Cl₂N₂Pd | 259.43 g/mol | Organic solvents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume